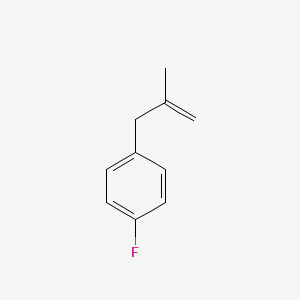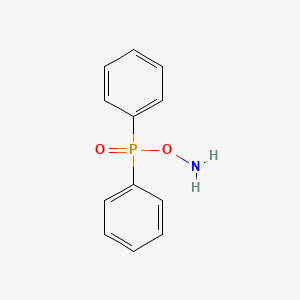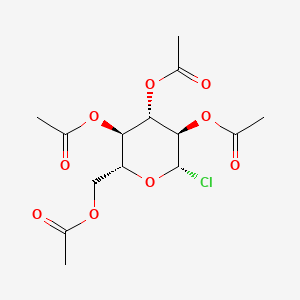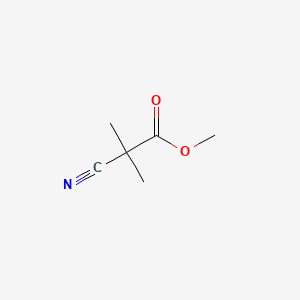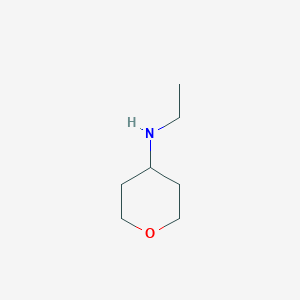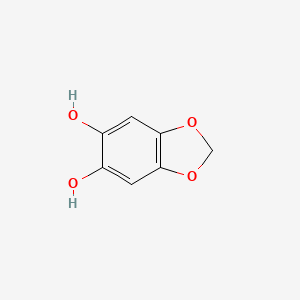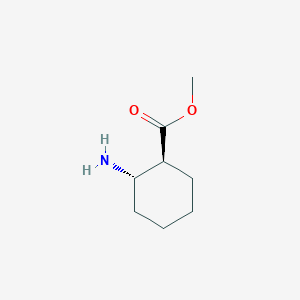
2-((叔丁基二苯甲硅烷基)氧基)乙酸
描述
“2-((tert-Butyldiphenylsilyl)oxy)acetic acid” is a chemical compound with the CAS Number: 76271-74-4 . It has a molecular weight of 314.46 and its IUPAC name is { [tert-butyl (diphenyl)silyl]oxy}acetic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of glycolic acid with tert-butyldiphenylchlorosilane (TBDPSCl) in pyridine . The reaction is allowed to proceed at room temperature overnight. After vacuum removal of pyridine and addition of distilled water, the mixture is extracted with ethyl acetate. The organic layer is then neutralized with 5% aqueous HCl, washed with brine, dried over Na2SO4, filtered, and concentrated. The residue is purified on a silica gel column using a gradient of ethyl acetate/petroleum ether (1/2) to give a colorless oil .Molecular Structure Analysis
The molecular structure of “2-((tert-Butyldiphenylsilyl)oxy)acetic acid” is represented by the linear formula C18H22O3Si . The InChI code for this compound is 1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) .Chemical Reactions Analysis
The tert-butyldiphenylsilyl group is known for its increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups . It is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers .Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It should be stored in a dry place at 2-8°C .科学研究应用
The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .
As mentioned earlier, the tert-Butyldiphenylsilyl (TBDPS) group, which is part of this compound, is known as a protecting group for alcohols . It’s prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can be attributed to the extra steric bulk of the groups surrounding the silicon atom .
The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .
As mentioned earlier, the tert-Butyldiphenylsilyl (TBDPS) group, which is part of this compound, is known as a protecting group for alcohols . It’s prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can be attributed to the extra steric bulk of the groups surrounding the silicon atom .
The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .
安全和危害
属性
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVZUDBOTZUEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456751 | |
| Record name | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |
CAS RN |
76271-74-4 | |
| Record name | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



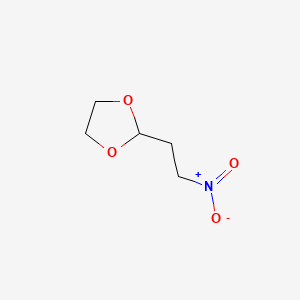
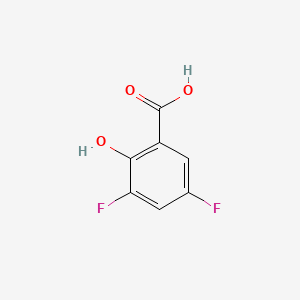
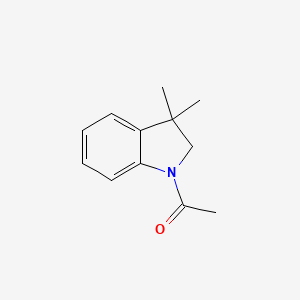
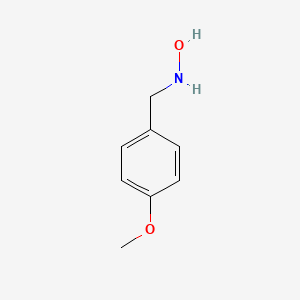
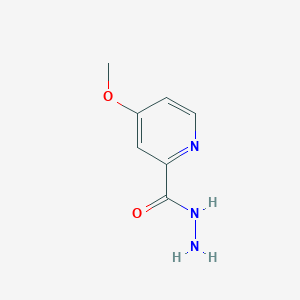
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
